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molecular formula C22H20N2 B8488001 (R)-3,3'-Dimethyl-2,2'-diamino-1,1'-binaphthyl

(R)-3,3'-Dimethyl-2,2'-diamino-1,1'-binaphthyl

Cat. No. B8488001
M. Wt: 312.4 g/mol
InChI Key: LCMNRQVVLSVPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596887B2

Procedure details

At 50° C., 3.1 g (20 mmol) of 3-methyl-2-naphthylamline, 6.5 g (40 mmol) of FeCl3 and 80 mL of H2O were stirred for 2 hours. To the reaction mixture was added 2 mL of concentrated hydrochloric acid at room temperature. The mixture was stirred at room temperature for 10 minutes. To the reaction mixture were added 20 mL of methylene chloride and 20 mL of a saturated aqueous ammonia solution. After vigorous stirring at room temperature, the reaction mixture was filtered over Celite and the filtrate was washed with methylene chloride. The organic layer was concentrated by distilling off the solvent under reduced pressure. The residue was purified by Florisil (trade name) and then by chromatography on a silica gel column (hexane/ethyl acetate=4/1 to 3/1). By recrystallization from hexane-chloroform, 0.76 g (yield: 24%) of 3,3′-dimethyl-1,1′-binaphthyl-2,2′-diamine was obtained.
Name
3-methyl-2-naphthylamline
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH:12]C2C=CC=CC=2)=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.O.Cl.[NH3:21]>C(Cl)Cl>[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[CH:9]2)=[C:4]([C:4]2[C:3]([NH2:12])=[C:2]([CH3:1])[CH:11]=[C:10]3[C:5]=2[CH:6]=[CH:7][CH:8]=[CH:9]3)[C:3]=1[NH2:21]

Inputs

Step One
Name
3-methyl-2-naphthylamline
Quantity
3.1 g
Type
reactant
Smiles
CC=1C(=CC2=CC=CC=C2C1)NC1=CC=CC=C1
Name
FeCl3
Quantity
6.5 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After vigorous stirring at room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Celite
WASH
Type
WASH
Details
the filtrate was washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by Florisil (trade name)
CUSTOM
Type
CUSTOM
Details
By recrystallization from hexane-chloroform

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(C(=C2C=CC=CC2=C1)C=1C(=C(C=C2C=CC=CC12)C)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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